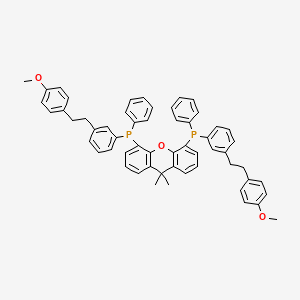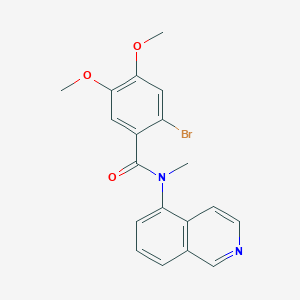
2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide) at room temperature or under reflux.
Industrial Production: While there isn’t extensive information on large-scale industrial production, researchers have successfully synthesized this compound in the laboratory.
Análisis De Reacciones Químicas
Reactivity: 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide can undergo various reactions, including nucleophilic substitutions, reductions, and oxidative processes.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Investigations into its potential biological activity, such as interactions with receptors or enzymes.
Industry: Limited information exists regarding industrial applications, but its synthetic versatility may lead to future uses.
Mecanismo De Acción
- The exact mechanism by which 2-Bromo-N-(isoquinolin-5-yl)-4,5-dimethoxybenzamide exerts its effects remains an area of ongoing research.
- Potential molecular targets and pathways need further exploration.
Comparación Con Compuestos Similares
Uniqueness: Its combination of bromine, isoquinoline, and methoxy groups sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other benzamides, isoquinolines, and brominated derivatives.
Propiedades
Número CAS |
917596-87-3 |
|---|---|
Fórmula molecular |
C19H17BrN2O3 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-bromo-N-isoquinolin-5-yl-4,5-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-22(16-6-4-5-12-11-21-8-7-13(12)16)19(23)14-9-17(24-2)18(25-3)10-15(14)20/h4-11H,1-3H3 |
Clave InChI |
CLCTWJQRLNBEEX-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC2=C1C=CN=C2)C(=O)C3=CC(=C(C=C3Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


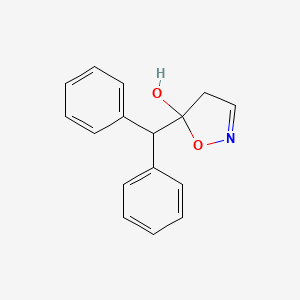
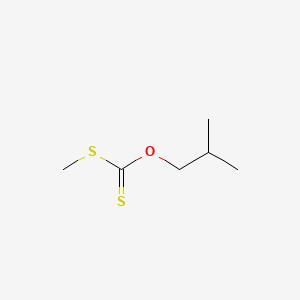
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)


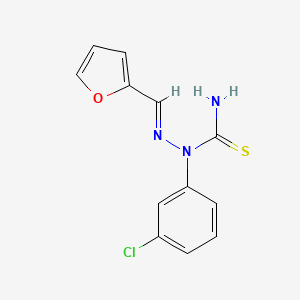
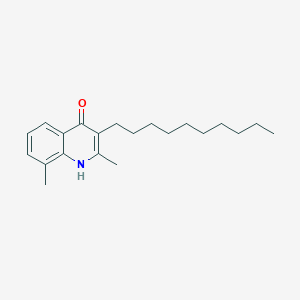
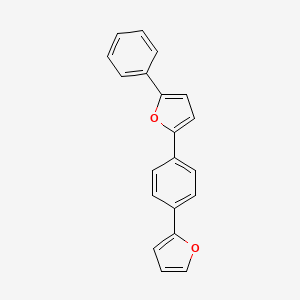
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
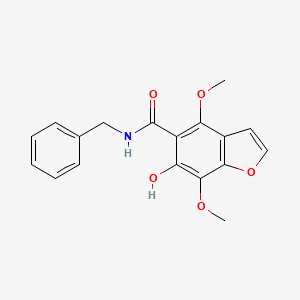
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)


